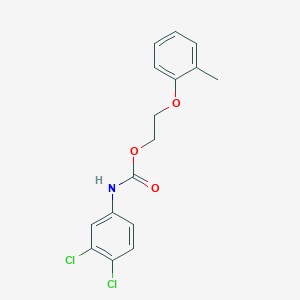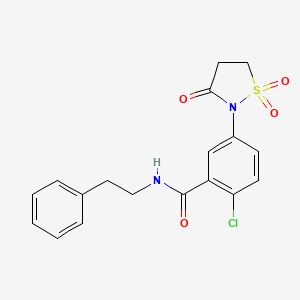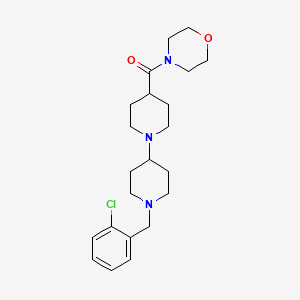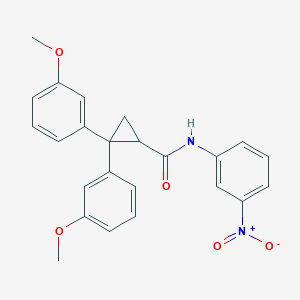
2-(2-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of pest control. This compound is commonly referred to as 'BPMC' and belongs to the class of carbamate insecticides. BPMC has been found to be effective against a wide range of pests, including insects, mites, and nematodes.
Mechanism of Action
BPMC exerts its insecticidal activity by inhibiting the activity of acetylcholinesterase (AChE), an enzyme that is essential for the proper functioning of the nervous system. BPMC binds irreversibly to the active site of AChE, preventing the breakdown of acetylcholine (ACh), a neurotransmitter that is responsible for transmitting nerve impulses. This results in the accumulation of ACh in the synaptic cleft, leading to overstimulation of the nervous system and ultimately causing paralysis and death of the pest.
Biochemical and Physiological Effects
BPMC has been found to have minimal toxicity to mammals and birds, making it a safer alternative to other insecticides. However, BPMC can have toxic effects on non-target organisms, such as bees and aquatic organisms. BPMC has been found to be moderately toxic to bees, with a LD50 of 0.1-1.0 μg/bee. In aquatic environments, BPMC can persist for several weeks and can have toxic effects on aquatic organisms, such as fish and crustaceans.
Advantages and Limitations for Lab Experiments
BPMC has several advantages for use in lab experiments. It is easy to synthesize and has high purity, making it suitable for use in bioassays. BPMC is also effective against a wide range of pests, making it a versatile tool for studying pest control. However, BPMC has some limitations for use in lab experiments. It can have toxic effects on non-target organisms, which can complicate the interpretation of results. In addition, BPMC can be expensive to produce, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research on BPMC. One area of research is the development of new formulations of BPMC that are more environmentally friendly and have lower toxicity to non-target organisms. Another area of research is the study of the mechanism of resistance to BPMC in pests. Understanding the mechanisms of resistance can help to develop new strategies for pest control. Finally, research on the use of BPMC in combination with other insecticides or biological control agents can help to develop integrated pest management strategies that are more effective and sustainable.
Synthesis Methods
The synthesis of BPMC involves the reaction of 3,4-dichloroaniline with 2-(2-methylphenoxy)ethanol in the presence of a carbonyldiimidazole (CDI) catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently treated with methyl chloroformate to yield BPMC. This synthesis method has been optimized to yield high purity BPMC, which is essential for its use in scientific research.
Scientific Research Applications
BPMC has been extensively studied for its potential applications in pest control. It has been found to be effective against a wide range of pests, including insects, mites, and nematodes. BPMC has been used in agricultural settings to control pests that damage crops, such as mites and leafhoppers. In addition, BPMC has been used in public health settings to control disease-carrying insects, such as mosquitoes. BPMC has also been studied for its potential use in veterinary medicine to control parasites in livestock.
properties
IUPAC Name |
2-(2-methylphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-11-4-2-3-5-15(11)21-8-9-22-16(20)19-12-6-7-13(17)14(18)10-12/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGDKGYVJQJCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,5'-dimethyl-1-[(4-methylphenyl)sulfonyl]-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine](/img/structure/B5195415.png)
![2,3,4,5-tetrabromo-6-{[(4-isopropylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5195434.png)
![N-(2-chloro-3-pyridinyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5195437.png)
![methyl 4-oxo-4-{2-[(2-phenylcyclopropyl)carbonyl]hydrazino}butanoate](/img/structure/B5195444.png)
![N'-[2-(2-thienyl)acetyl]-1-adamantanecarbohydrazide](/img/structure/B5195446.png)
![2,2,2-trichloroethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5195454.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5195461.png)
![1-methyl-3-({methyl[(1-propyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5195468.png)
![1-(3,4-dimethylphenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5195473.png)
![2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5195489.png)
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5195496.png)